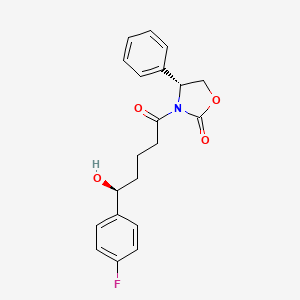

(R)-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one

描述

Chemical Identity and Systematic Nomenclature

This compound represents a complex heterocyclic organic compound characterized by its distinctive molecular architecture and stereochemical configuration. The compound possesses the molecular formula C20H20FNO4 with a molecular weight of 357.38 atomic mass units. The systematic nomenclature reflects the compound's intricate structural features, including the oxazolidin-2-one core heterocycle, the 4-fluorophenyl substituent, and the hydroxypentanoyl side chain with defined stereochemical centers.

The compound's stereochemical designation indicates two distinct chiral centers within the molecular framework. The (R) configuration at the 4-position of the oxazolidinone ring and the (S) configuration at the 5-position of the hydroxypentanoyl chain represent critical structural elements that determine the compound's biological activity and synthetic utility. Crystallographic analysis has revealed that the carbonyl groups of the oxazolidin-2-one and hydroxypentanoyl units adopt an anti orientation relative to one another, contributing to the molecule's overall conformational stability.

The compound exists in various hydrated forms, with crystallographic studies documenting a 0.67-hydrate variant containing three organic molecules and two solvent water molecules within the asymmetric unit. The crystal structure demonstrates that organic molecules are interconnected through hydrogen bonding networks involving oxygen-hydrogen-oxygen, carbon-hydrogen-oxygen, and carbon-hydrogen-fluorine interactions, creating a three-dimensional supramolecular architecture.

Historical Development in Oxazolidinone Chemistry

The historical development of oxazolidinone chemistry traces its origins to the pioneering work of German chemist Siegmund Gabriel in 1888, who first reported the fundamental 2-oxazolidinone structure during investigations of bromoethylamine hydrobromide reactions with silver carbonate. Gabriel's initial discovery established the foundational chemistry that would later evolve into sophisticated chiral auxiliary systems. Nine years following his original work, Gabriel collaborated with G. Eschenbach to develop more efficient synthetic methodologies using sodium bicarbonate, recognizing the cyclic structure and its relationship to ethanolamine.

The transformation of basic oxazolidinone chemistry into practical chiral auxiliary systems represents one of the most significant advances in asymmetric synthesis. David A. Evans revolutionized the field in 1982 with the introduction of oxazolidinone chiral auxiliaries for stereoselective alpha alkylation reactions. Evans' methodology demonstrated that phenyloxazolidinones could effectively control absolute stereochemistry in synthetic transformations, establishing a new paradigm for asymmetric synthesis.

The Evans oxazolidinone system gained widespread recognition through its application in complex natural product synthesis. The synthesis of the macrolide cytovaricin exemplifies the power of this methodology, utilizing oxazolidinone chiral auxiliaries for one asymmetric alkylation reaction and four asymmetric aldol reactions, successfully establishing the absolute stereochemistry of nine stereocenters. This landmark synthesis demonstrated the versatility and reliability of oxazolidinone-based asymmetric induction.

The evolution of oxazolidinone chemistry continued with the development of specialized synthetic protocols. Modern approaches employ strong bases such as n-butyllithium for deprotonation, followed by acylation with acid chlorides to generate the active chiral imide species. The resulting compounds undergo stereoselective transformations through carefully controlled reaction conditions, with lithium diisopropylamide commonly used for enolate generation and subsequent alkylation reactions.

Position Within Chiral Auxiliary and Pharmaceutical Intermediate Research

This compound occupies a pivotal position within contemporary chiral auxiliary research and pharmaceutical intermediate development. The compound serves as a critical intermediate in the synthesis of ezetimibe, a novel cholesterol absorption inhibitor that selectively blocks cholesterol uptake across the intestinal wall. Clinical investigations have demonstrated ezetimibe's capacity to significantly reduce plasma low-density lipoprotein cholesterol levels while increasing high-density lipoprotein concentrations with excellent tolerability profiles.

The compound's significance extends beyond its immediate pharmaceutical applications to encompass broader implications for asymmetric synthesis methodology. Chiral auxiliaries have become indispensable tools in modern organic chemistry, enabling the synthesis of enantiomerically pure compounds through well-established, reliable protocols. The time-efficient access to stereochemically defined products makes chiral auxiliary approaches particularly valuable in early-stage drug development, where rapid access to pure enantiomers is essential for biological evaluation.

Recent synthetic developments have focused on optimizing the preparation and utilization of this oxazolidinone intermediate. Patent literature describes novel processes for synthesizing the compound with improved yields and reduced impurity profiles. These methodological advances reflect the compound's commercial importance and the ongoing efforts to develop cost-effective, scalable synthetic routes for pharmaceutical production.

The compound's role in kinetic resolution processes represents another significant area of research advancement. Lipase-catalyzed enantioselective esterification has been employed to achieve kinetic resolution of stereoisomeric mixtures, providing access to enantiomerically pure materials through enzymatic methods. These biocatalytic approaches complement traditional chemical synthesis methods and offer environmentally sustainable alternatives for large-scale production.

属性

IUPAC Name |

(4R)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO4/c21-16-11-9-15(10-12-16)18(23)7-4-8-19(24)22-17(13-26-20(22)25)14-5-2-1-3-6-14/h1-3,5-6,9-12,17-18,23H,4,7-8,13H2/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAZNWOHQJYCEL-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(C(=O)O1)C(=O)CCC[C@@H](C2=CC=C(C=C2)F)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine-containing reagent is introduced to the aromatic ring.

Attachment of the Hydroxypentanoyl Chain: This can be done through esterification or amidation reactions, where the hydroxyl group is protected and then deprotected as needed.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes:

Catalysts: Using specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

化学反应分析

Types of Reactions

®-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can yield ketones or aldehydes.

Reduction: Can yield alcohols.

Substitution: Can yield various substituted aromatic compounds.

科学研究应用

Chemistry

In chemistry, ®-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biology, this compound may be used in studies related to enzyme interactions and metabolic pathways due to its unique structure.

Medicine

Industry

In industry, this compound can be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.

作用机制

The mechanism of action of ®-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the oxazolidinone ring can provide stability and specificity. The hydroxypentanoyl chain may play a role in the compound’s solubility and bioavailability.

相似化合物的比较

Structural Features :

- Oxazolidinone core: Provides rigidity and hydrogen-bonding capacity.

- 4-Fluorophenyl group : Enhances metabolic stability and lipophilicity.

- Hydroxypentanoyl side chain: Introduces a polar hydroxyl group critical for target binding .

The compound is compared below with structurally and functionally related oxazolidinones, pyrazoles, and thiazoles.

Oxazolidinone Derivatives

Key Observations :

- Stereochemical Sensitivity: The target compound’s (R,S) configuration distinguishes it from diastereomers like (4S,5R)-3-[(5R)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyloxazolidin-2-one, which exhibit reduced efficacy in ezetimibe synthesis .

- Functional Group Impact: The hydroxypentanoyl moiety enhances solubility and target affinity compared to simpler oxazolidinones (e.g., methyl-substituted derivatives) .

- Synthetic Efficiency : Biocatalytic methods (≥95% yield) outperform traditional kinetic resolution (e.g., lipase-mediated esterification) used for similar compounds .

Pyrazole and Thiazole Derivatives

Key Differences :

- Substituent Flexibility: Fluorophenyl groups are common, but the target compound’s hydroxypentanoyl chain provides unique stereoelectronic properties .

生物活性

(R)-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one, commonly referred to as a derivative of oxazolidinone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to Ezetimibe, a drug used to lower cholesterol levels, and its derivatives are being explored for various therapeutic applications, including antiviral and antibacterial properties.

- Chemical Name : (S)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one

- CAS Number : 528565-93-7

- Molecular Formula : C18H20FNO3

- Molecular Weight : 321.36 g/mol

The mechanism of action for this compound involves its interaction with various biological targets. Recent studies have shown that it exhibits significant binding affinity towards SARS-CoV-2 main protease, suggesting its potential as an antiviral agent. The compound's structure allows for effective docking into the protease's active site, which is critical for viral replication .

Antiviral Activity

Recent research indicates that this compound may serve as a potent antiviral drug against SARS-CoV-2. A docking study revealed that it could potentially inhibit the main protease of the virus, which is essential for processing viral polyproteins into functional proteins necessary for viral replication .

Antibacterial Activity

The oxazolidinone class is known for its antibacterial properties. Compounds derived from this class have shown moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For example, one study reported that related oxazolidinone compounds exhibited Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like Linezolid .

Research Findings

Case Studies

- Antiviral Study : In a recent study, this compound was tested against the SARS-CoV-2 main protease using molecular docking simulations. The results indicated that the compound could effectively bind to the active site, inhibiting the protease's function and thereby potentially reducing viral replication .

- Antibacterial Evaluation : Another investigation focused on the antibacterial efficacy of oxazolidinone derivatives showed that compounds with similar structures demonstrated significant activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that further modifications of this compound could yield even more potent antibacterial agents .

常见问题

Q. What are the common synthetic routes for (R)-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one, and how do reaction conditions influence yield?

Two primary methods are documented:

- Route 1 : Using (4S)-3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-2-oxazolidinone as a precursor, achieving ~96% yield under optimized conditions.

- Route 2 : Starting from vinyl acetate, yielding ~76%. Factors affecting yield include catalyst selection (e.g., TiCl₄ for Mannich-like reactions), solvent polarity, and temperature control .

Q. Which analytical techniques are recommended for confirming the compound’s structural integrity?

- NMR Spectroscopy : For verifying stereochemistry and functional groups (e.g., fluorophenyl and oxazolidinone moieties).

- X-ray Crystallography : Using SHELXL for high-resolution crystal structure determination, critical for validating stereochemical assignments .

- HPLC-MS : To assess purity and detect impurities .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

- Solubility : Soluble in chloroform, ethyl acetate, and methanol, guiding solvent selection for reactions .

- Stability : Requires storage under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Melting Point : 190–200°C, useful for purification via recrystallization .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis, particularly for the (R)- and (S)-configurations?

- Protective Group Strategies : Use of chlorotrimethylsilane and N,O-bis(trimethylsilyl)acetamide to protect hydroxyl groups, minimizing side reactions .

- Enzymatic Methods : Ketoreductases coupled with glucose dehydrogenase enable enantioselective synthesis of intermediates, achieving >90% enantiomeric excess (e.g., in ezetimibe intermediate production) .

Q. What advanced methodologies resolve contradictions between crystallographic and spectroscopic data?

- Multi-Technique Validation : Cross-validate X-ray data (SHELXL-refined) with NMR NOE experiments and DFT calculations to confirm stereochemistry .

- Dynamic HPLC : For chiral separation to resolve ambiguities in racemic mixtures .

Q. How do reaction byproducts form during silylation steps, and how can they be mitigated?

- Byproduct Origin : Incomplete silylation (e.g., partial protection of hydroxyl groups) or desilylation during workup generates impurities like (S)-3-((S)-5-(4-fluorophenyl)-5-((trimethylsilyl)oxy)pentanoyl)-4-phenyloxazolidin-2-one .

- Mitigation : Optimize silylation time, use excess silylating agents, and employ quenching protocols (e.g., controlled hydrolysis) .

Q. What biocatalytic approaches improve the sustainability of synthesizing this compound?

- Carbonyl Reductase Systems : Coupled with glucose dehydrogenase for NADPH regeneration, enabling asymmetric reduction in aqueous-organic biphasic systems (yield: 85–92%) .

- Solvent Engineering : Use of methanol/water mixtures enhances enzyme stability and substrate solubility .

Q. How can impurity profiles be systematically analyzed and controlled during scale-up?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。